molecular formula C4H6N4O2 B12887169 5-Imino-3-oxopyrazolidine-1-carboxamide

5-Imino-3-oxopyrazolidine-1-carboxamide

Katalognummer: B12887169
Molekulargewicht: 142.12 g/mol
InChI-Schlüssel: YZYUVDKHFKLBQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Imino-3-oxopyrazolidine-1-carboxamide: is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes an imino group, an oxo group, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Imino-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines under heating conditions . The reaction can be carried out without a solvent or in the presence of ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is then purified and characterized using spectroscopic techniques such as PMR and IR spectroscopy .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Imino-3-oxopyrazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Imino-3-oxopyrazolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imino and oxo groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For example, the compound can act as an inhibitor of specific kinases, which are involved in various signaling pathways . This inhibition can lead to therapeutic effects such as reduced inflammation and pain relief.

Vergleich Mit ähnlichen Verbindungen

  • 5-Amino-3-oxopyrazolidine-1-carboxamide
  • 5-Hydroxy-3-oxopyrazolidine-1-carboxamide
  • 5-Methyl-3-oxopyrazolidine-1-carboxamide

Comparison: Compared to these similar compounds, 5-Imino-3-oxopyrazolidine-1-carboxamide is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity. The imino group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a more potent inhibitor in certain applications .

Eigenschaften

Molekularformel

C4H6N4O2

Molekulargewicht

142.12 g/mol

IUPAC-Name

5-imino-3-oxopyrazolidine-1-carboxamide

InChI

InChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h5H,1H2,(H2,6,10)(H,7,9)

InChI-Schlüssel

YZYUVDKHFKLBQI-UHFFFAOYSA-N

Kanonische SMILES

C1C(=N)N(NC1=O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.